Cas no 98956-16-2 (Octane, 4-(bromomethyl)-)

Octane, 4-(bromomethyl)- 化学的及び物理的性質
名前と識別子
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- Octane, 4-(bromomethyl)-
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- インチ: 1S/C9H19Br/c1-3-5-7-9(8-10)6-4-2/h9H,3-8H2,1-2H3
- InChIKey: PCKNMWBAWHLEJF-UHFFFAOYSA-N
- SMILES: CCCC(CBr)CCCC
Octane, 4-(bromomethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-675697-5.0g |
4-(bromomethyl)octane |
98956-16-2 | 5.0g |
$2152.0 | 2023-03-11 | ||
Enamine | EN300-675697-0.1g |
4-(bromomethyl)octane |
98956-16-2 | 0.1g |
$653.0 | 2023-03-11 | ||
Enamine | EN300-675697-1.0g |
4-(bromomethyl)octane |
98956-16-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-675697-0.5g |
4-(bromomethyl)octane |
98956-16-2 | 0.5g |
$713.0 | 2023-03-11 | ||
Enamine | EN300-675697-0.25g |
4-(bromomethyl)octane |
98956-16-2 | 0.25g |
$683.0 | 2023-03-11 | ||
Enamine | EN300-675697-10.0g |
4-(bromomethyl)octane |
98956-16-2 | 10.0g |
$3191.0 | 2023-03-11 | ||
Enamine | EN300-675697-2.5g |
4-(bromomethyl)octane |
98956-16-2 | 2.5g |
$1454.0 | 2023-03-11 | ||
Enamine | EN300-675697-0.05g |
4-(bromomethyl)octane |
98956-16-2 | 0.05g |
$624.0 | 2023-03-11 |
Octane, 4-(bromomethyl)- 関連文献
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
Octane, 4-(bromomethyl)-に関する追加情報
4-(Bromomethyl)Octane: A Versatile Compound in Organic Synthesis and Material Science
4-(Bromomethyl)octane, with the chemical formula C10H21Br, is a brominated alkyl compound that has garnered significant attention in both organic synthesis and material science research. This compound, also known as Octane, 4-(bromomethyl)-, serves as a critical building block for the development of advanced functional materials and pharmaceutical intermediates. Recent studies have highlighted its unique reactivity and structural versatility, making it a promising candidate for applications in polymer chemistry, drug delivery systems, and nanomaterial fabrication.
The 4-(bromomethyl) group in this molecule plays a pivotal role in its chemical behavior. This bromomethyl substituent is highly reactive due to the electrophilic nature of the bromine atom and the steric accessibility of the methyl group. Researchers have demonstrated that this functional group can undergo various electrophilic substitution reactions, including nucleophilic substitution and radical halogenation, which are essential for the synthesis of complex molecules. A 2023 study published in Advanced Synthesis & Catalysis reported that 4-(bromomethyl)octane can be efficiently converted into fluoroalkylated derivatives through a novel transition-metal-catalyzed process, opening new avenues for the design of fluorinated materials with enhanced thermal stability and hydrophobic properties.
In the field of pharmaceutical research, 4-(bromomethyl)octane has emerged as a valuable intermediate for the development of targeted drug delivery systems. A 2024 paper in Journal of Medicinal Chemistry explored its potential in the synthesis of lipophilic prodrugs for improved bioavailability. The study highlighted that the bromomethyl group can be selectively functionalized to introduce hydrophilic moieties, enabling controlled release of therapeutic agents in specific biological environments. This property makes Octane, 4-(bromomethyl)- a key component in the design of smart drug delivery platforms for chronic disease management.
The structural simplicity of 4-(bromomethyl)octane also positions it as an ideal candidate for polymer chemistry applications. Recent advancements in radical polymerization techniques have demonstrated that this compound can serve as a monomer precursor for the synthesis of block copolymers with tunable physical properties. A 2023 report in Macromolecules showcased the successful preparation of thermoresponsive polymers using 4-(bromomethyl)octane as a starting material. The resulting polymers exhibited stimuli-responsive behavior, making them suitable for applications in controlled drug release and smart textiles.
From a synthetic chemistry perspective, the 4-(bromomethyl) group offers multiple opportunities for functional group transformations. Researchers have explored its utility in cross-coupling reactions, including Suzuki-Miyaura coupling and Hartwig coupling, to generate diverse aromatic and heteroaromatic derivatives. A 2024 study published in Organic Letters demonstrated that 4-(bromomethyl)octane can be efficiently coupled with boronic acids to produce fluorinated aromatic compounds with potential applications in fluorescent imaging agents and photovoltaic materials.
Moreover, the 4-(bromomethyl)octane has shown promise in nanomaterial synthesis, particularly in the development of metal-organic frameworks (MOFs) and quantum dots. A 2023 paper in ACS Nano reported the use of this compound as a ligand precursor for the synthesis of nanoporous materials with high surface area and catalytic activity. The study emphasized the role of the bromomethyl group in stabilizing the metal nodes within the MOF structure, enabling enhanced gas adsorption and chemical sensing properties.
From an environmental and sustainability perspective, the synthesis and application of 4-(bromomethyl)octane have been evaluated for their green chemistry potential. A 2024 review article in Green Chemistry highlighted the importance of atom-efficient processes in the production of this compound. Researchers have proposed photocatalytic methods and electrochemical approaches to reduce the environmental impact of its synthesis, aligning with the principles of green chemistry and sustainable development.
Finally, the versatility of 4-(bromomethyl)octane has led to its exploration in biomedical applications, including biocompatible materials and drug delivery systems. A 2023 study in Biomaterials demonstrated that this compound can be incorporated into hydrogels to create degradable matrices for tissue engineering. The bromomethyl group was found to enhance the crosslinking efficiency of the hydrogel network, resulting in improved mechanical strength and cell adhesion properties. These findings underscore the potential of Octane, 4-(bromomethyl)- in the development of advanced biomedical devices.
Overall, the chemical versatility of 4-(bromomethyl)octane has positioned it as a valuable compound across multiple scientific disciplines. Its ability to undergo diverse functional group transformations and its compatibility with modern synthetic methodologies have enabled its application in pharmaceutical research, polymer chemistry, nanomaterial synthesis, and biomedical engineering. As research in these fields continues to advance, the potential applications of Octane, 4-(bromomethyl)- are expected to expand further, contributing to the development of innovative materials and therapeutic strategies.
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